Solvent Red 172

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

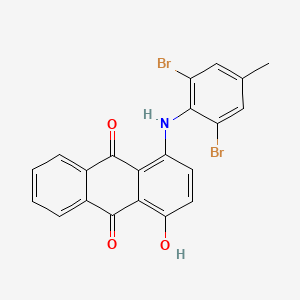

Solvent Red 172 is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of bromine atoms and a hydroxy group, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Solvent Red 172 typically involves multiple steps. One common method includes the bromination of 9,10-anthracenedione followed by the introduction of the amino and hydroxy groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent product yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Solvent Red 172 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.

Substitution: The bromine atoms in the compound can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenediones, each with distinct chemical and physical properties.

Applications De Recherche Scientifique

Industrial Applications

Solvent Red 172 is utilized in multiple industries due to its excellent coloring properties and stability. The following table summarizes its primary applications:

| Application Area | Details |

|---|---|

| Plastics | Used for coloring various plastic products, enhancing aesthetic appeal and product visibility. |

| Polymers | Commonly incorporated into polymer formulations for consistent color throughout the material. |

| Textiles | Employed in dyeing fibers, providing vibrant colors that are resistant to washing and light. |

| Rubber | Adds color to rubber products, improving their marketability and visual appeal. |

| Paints and Coatings | Utilized in paints for both aesthetic purposes and functional attributes such as UV resistance. |

| Printing Inks | Integral in producing high-quality inks for various printing processes, including textiles and packaging. |

| Candle Making | Provides color to candles, enhancing their decorative quality while maintaining stability during burning. |

| Fuel and Lubricants | Used for coloring fuels and lubricants, ensuring easy identification and compliance with regulations. |

Case Studies

-

Plastics Coloring

- A case study conducted by Hangzhou Mida Chemical Co., Ltd. demonstrated the effectiveness of this compound in polypropylene (PP) applications. The dye provided a uniform color distribution even at high processing temperatures, showcasing its thermal stability and resistance to migration during the manufacturing process .

- Textile Applications

- Printing Inks

Environmental Considerations

While this compound is widely used, it is essential to consider its environmental impact. Regulatory assessments have indicated that certain azo dyes can release potentially harmful aromatic amines upon degradation. However, studies specific to this compound have not identified significant environmental hazards when used within recommended guidelines .

Mécanisme D'action

The mechanism by which Solvent Red 172 exerts its effects involves interactions with various molecular targets. The bromine atoms and hydroxy group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function, which is of particular interest in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

9,10-Anthracenedione, 1-amino-2-methyl-: This compound has a similar anthraquinone structure but differs in the presence of a methyl group instead of bromine atoms.

9,10-Anthracenedione, 1-amino-2,4-dibromo-: Similar in structure but lacks the hydroxy group, affecting its chemical properties and reactivity.

1,4-Bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone: This compound has two amino groups, making it structurally similar but with different functional groups.

Uniqueness

The presence of both bromine atoms and a hydroxy group in Solvent Red 172 makes it unique among anthraquinones

Propriétés

Numéro CAS |

68239-61-2 |

|---|---|

Formule moléculaire |

C21H13Br2NO3 |

Poids moléculaire |

487.1 g/mol |

Nom IUPAC |

1-(2,6-dibromo-4-methylanilino)-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C21H13Br2NO3/c1-10-8-13(22)19(14(23)9-10)24-15-6-7-16(25)18-17(15)20(26)11-4-2-3-5-12(11)21(18)27/h2-9,24-25H,1H3 |

Clé InChI |

GUTWGLKCVAFMPJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)Br |

SMILES canonique |

CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)Br |

Key on ui other cas no. |

68239-61-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.